![molecular formula C20H21N3O4 B2729944 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 941889-16-3](/img/structure/B2729944.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide, also known as α-ETO, is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying the central nervous system.
Scientific Research Applications
- Indole derivatives have been explored for their potential as anticancer agents. The unique structure of this compound may contribute to its cytotoxic effects against cancer cells. Researchers investigate its mechanism of action, efficacy, and safety profile in preclinical and clinical studies .
- The indole scaffold often exhibits antimicrobial properties. Scientists study the compound’s ability to inhibit bacterial growth, including multidrug-resistant strains. Investigations focus on its mode of action, minimum inhibitory concentration, and potential therapeutic applications .
- Indole derivatives have shown promise in neuroprotection. Researchers explore whether this compound can mitigate oxidative stress, inflammation, or neurodegenerative processes. Animal models and cell-based assays provide insights into its neuroprotective potential .
- The indole ring system is associated with anti-inflammatory activity. Investigations assess whether this compound can modulate inflammatory pathways, cytokine production, or immune responses. Potential applications include chronic inflammatory disorders .
- Researchers explore the use of indole-based compounds as carriers in drug delivery systems. The dimethoxyphenyl oxalamide group may enhance solubility, stability, and targeted delivery. Investigations focus on encapsulating therapeutic agents and assessing their release profiles .
- Given the importance of indoles in natural products and drugs, novel synthetic methods are of interest. Researchers investigate efficient routes to access this compound and related derivatives. Strategies may involve transition-metal catalysis, multicomponent reactions, or cascade processes .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Applications
Drug Delivery Systems
Synthetic Methodology Development
These applications highlight the versatility and potential of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide in various scientific contexts. Further research will deepen our understanding and uncover additional applications for this intriguing compound . If you’d like more detailed information on any specific area, feel free to ask! 😊
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)17(11-14)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZLDCXGPNWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide |
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